molecular formula C17H26O5 B14457146 Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol CAS No. 74024-88-7

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol

Katalognummer: B14457146
CAS-Nummer: 74024-88-7
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: YNEMVCTYYKWTPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The structure of this compound includes a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, along with an acetic acid moiety and a heptyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with heptyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or extraction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxole ring .

Wissenschaftliche Forschungsanwendungen

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For example, as a COX inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The benzodioxole ring structure is crucial for its binding affinity and selectivity towards the enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyl group and the acetic acid moiety enhances its lipophilicity and potential bioactivity compared to other benzodioxole derivatives .

Eigenschaften

CAS-Nummer

74024-88-7

Molekularformel

C17H26O5

Molekulargewicht

310.4 g/mol

IUPAC-Name

acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C15H22O3.C2H4O2/c1-3-4-5-6-7-10-15(2)17-13-9-8-12(16)11-14(13)18-15;1-2(3)4/h8-9,11,16H,3-7,10H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

YNEMVCTYYKWTPY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1(OC2=C(O1)C=C(C=C2)O)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.